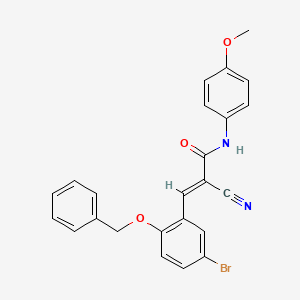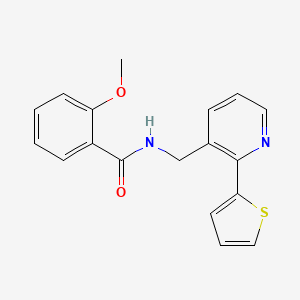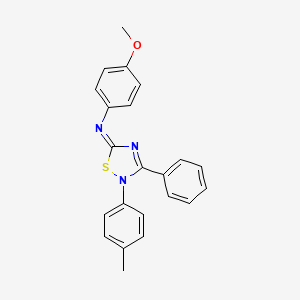![molecular formula C14H10N4O2 B2685288 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one CAS No. 117904-21-9](/img/structure/B2685288.png)
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse chemical reactivity and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminopyrazine with benzoyl chloride, followed by cyclization with glycine. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenyl-4-[(2-pyridylamino)methylene]-1,3-oxazol-5(4H)-one
- 2-phenyl-4-[(2-thiazolylamino)methylene]-1,3-oxazol-5(4H)-one
- 2-phenyl-4-[(2-imidazolylamino)methylene]-1,3-oxazol-5(4H)-one
Uniqueness
What sets 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one apart is its unique pyrazine moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs.
Propriétés
IUPAC Name |
2-phenyl-4-(pyrazin-2-yliminomethyl)-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14-11(8-17-12-9-15-6-7-16-12)18-13(20-14)10-4-2-1-3-5-10/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXTTZNSRSJHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B2685212.png)
![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline](/img/structure/B2685214.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)


![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2685221.png)


![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)

